

Pbrm1-BD2-IN-1 experimental protocol for cell culture

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-1*

Cat. No.: *B15141148*

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Application Notes and Protocols for Pbrm1-BD2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbrm1-BD2-IN-1 (also referred to as PBRM1-BD2-IN-8) is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a member of the SWI/SNF family. By binding to acetylated lysine residues on histones, PBRM1 plays a crucial role in regulating gene expression.[1] Dysregulation of PBRM1 function is implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC), making it a compelling target for therapeutic development.[1][2] These application notes provide detailed protocols for the use of **Pbrm1-BD2-IN-1** in cell culture experiments to investigate its biological effects.

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for **Pbrm1-BD2-IN-1** (PBRM1-BD2-IN-8).

Parameter	Value	Notes
Target	PBRM1 Bromodomain 2 (BD2)	
IC50 (PBRM1-BD2)	0.16 μ M	In vitro biochemical assay.[3][4]
Kd (PBRM1-BD2)	4.4 μ M	In vitro binding affinity.[3][4]
Kd (PBRM1-BD5)	25 μ M	Shows selectivity for BD2 over BD5.[3][4]
Cellular Activity	Inhibits the growth of PBRM1-dependent prostate cancer cells.[3][4]	
Recommended Concentration Range	0 - 100 μ M	For cell-based assays.[3][4]
Recommended Incubation Time	48 hours	For cell growth inhibition assays.[3][4]

Experimental Protocols

Protocol 1: Cell Viability Assay using Pbrm1-BD2-IN-1

This protocol outlines the steps to assess the effect of **Pbrm1-BD2-IN-1** on the viability of cancer cell lines.

Materials:

- **Pbrm1-BD2-IN-1** (PBRM1-BD2-IN-8)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Cancer cell line of interest (e.g., PBRM1-dependent prostate cancer cell line, or clear cell renal cell carcinoma cell lines like 786-O or CAKI-1)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

- 96-well cell culture plates
- Cell counting kit (e.g., CellTiter-Glo®, CCK-8)
- Plate reader

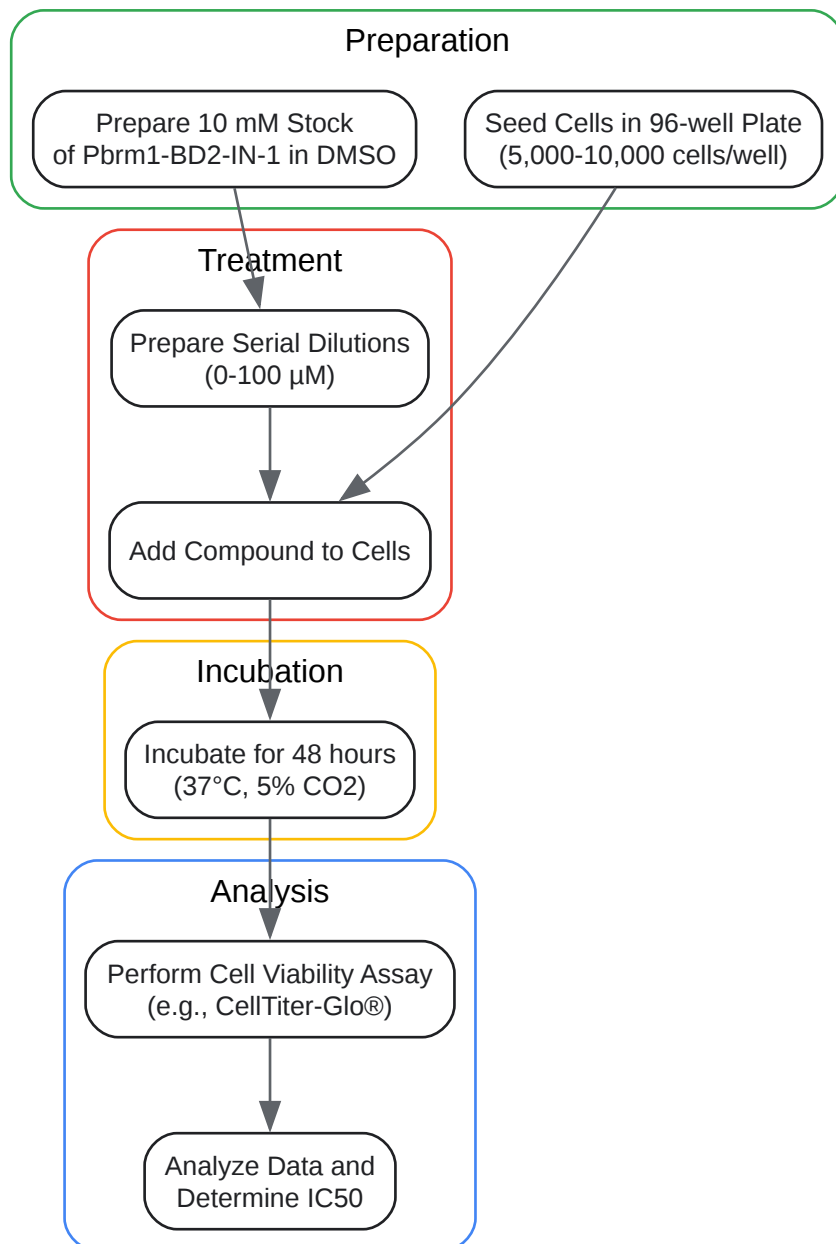
Procedure:

- Stock Solution Preparation:
 - Prepare a high-concentration stock solution of **Pbrm1-BD2-IN-1** in DMSO. For example, a 10 mM stock solution. The compound is soluble in DMSO up to 100 mg/mL (315.28 mM).
[4]
 - To aid dissolution, the tube can be heated to 37°C and sonicated.[4]
 - Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4]
- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Pbrm1-BD2-IN-1** in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and should not exceed 0.5% to avoid solvent toxicity.
 - A typical concentration range to test is 0-100 µM.[3][4]

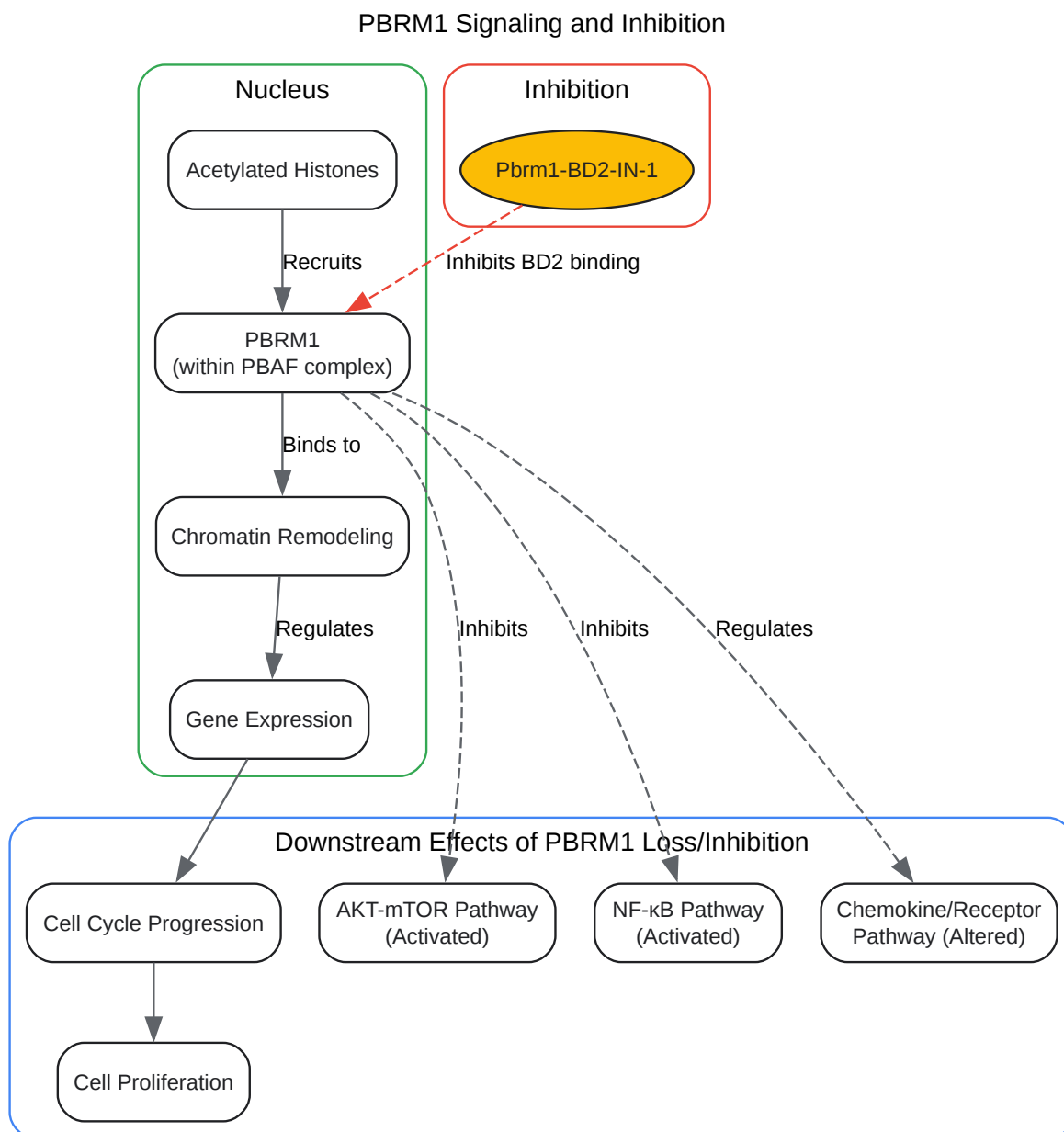
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **Pbrm1-BD2-IN-1**. Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups).
- Incubate the plate for 48 hours at 37°C and 5% CO₂.^[3]^[4]
- Cell Viability Assessment:
 - After the 48-hour incubation, assess cell viability using a preferred method (e.g., CellTiter-Glo® or CCK-8) according to the manufacturer's instructions.
 - Read the absorbance or luminescence using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow for Cell Viability Assay

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Caption: Workflow for assessing cell viability upon **Pbrm1-BD2-IN-1** treatment.



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Caption: PBRM1 signaling and the mechanism of action of **Pbrm1-BD2-IN-1**.

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